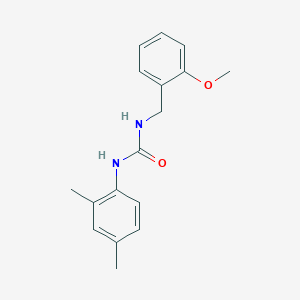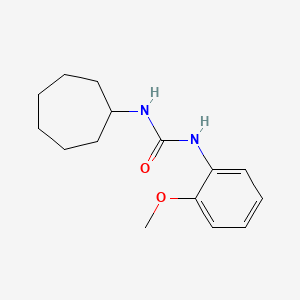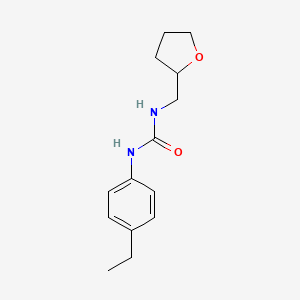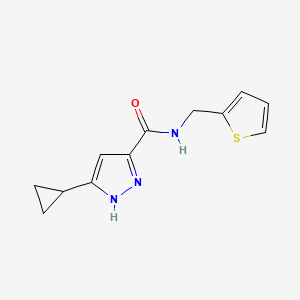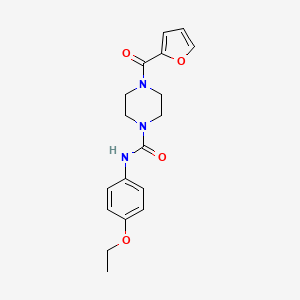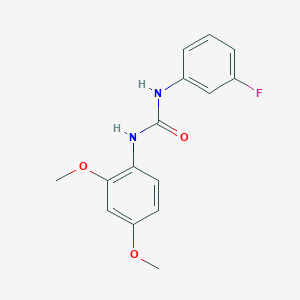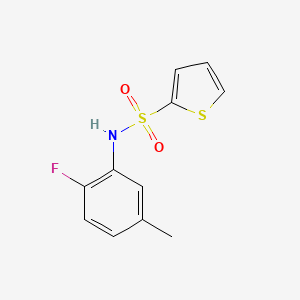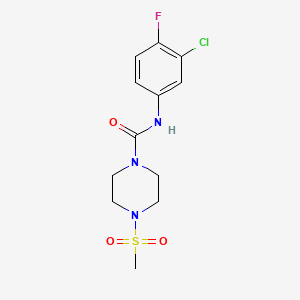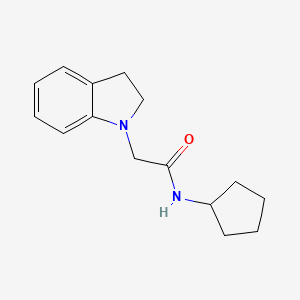![molecular formula C17H25NO4S B4423776 8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)
8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Vue d'ensemble
Description
8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as BISB, is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BISB is a spirocyclic compound that contains a sulfonyl group, a butyl chain, and a diazepane ring system.
Mécanisme D'action
The mechanism of action of BISB as a GABAA modulator involves binding to a specific site on the receptor, known as the benzodiazepine site. This site is located on the α and γ subunits of the receptor and is distinct from the GABA binding site. BISB binds to the site in a manner that is different from that of benzodiazepines, as it interacts with a different set of amino acid residues. This difference in binding mode may explain why BISB has a different pharmacological profile compared to benzodiazepines, such as its lack of sedative and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BISB depend on the specific experimental conditions and the target system. In general, BISB enhances the activity of GABAergic neurons and inhibits the activity of glutamatergic neurons, leading to an overall decrease in neuronal excitability. This effect is manifested as an increase in the amplitude and frequency of GABAergic synaptic currents, as well as a decrease in the amplitude and frequency of glutamatergic synaptic currents.
Avantages Et Limitations Des Expériences En Laboratoire
BISB has several advantages as a research tool, including its high potency and selectivity for the GABAA receptor, its lack of sedative and anxiolytic effects, and its ability to cross the blood-brain barrier. However, BISB also has some limitations, such as its short half-life in vivo, its potential off-target effects on other neurotransmitter systems, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on BISB, including the following:
1. Development of more potent and selective BISB analogs for use as pharmacological tools and potential therapeutics.
2. Investigation of the effects of BISB on other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
3. Study of the pharmacokinetics and pharmacodynamics of BISB in vivo, including its metabolism, distribution, and clearance.
4. Evaluation of the therapeutic potential of BISB in animal models of neurological and psychiatric disorders, such as epilepsy, anxiety, and depression.
5. Exploration of the structural basis of BISB binding to the GABAA receptor, using techniques such as X-ray crystallography and molecular modeling.
In conclusion, BISB is a promising chemical compound that has attracted significant attention in the scientific community due to its potential applications in various research areas. The synthesis method of BISB is relatively straightforward, and the compound has been shown to have pharmacological activity as a GABAA modulator, as well as other effects on neuronal function. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and therapeutic potential of BISB, as well as its limitations and future directions.
Applications De Recherche Scientifique
BISB has been investigated for its potential as a pharmacological tool in various research areas. One of the main applications of BISB is as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. BISB enhances the binding of GABA to the receptor and increases the chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
In addition to its GABAA modulatory activity, BISB has been shown to have other effects on neuronal function. For example, BISB can increase the release of dopamine and acetylcholine in the brain, which may be relevant to the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. BISB has also been investigated for its potential as a cognitive enhancer, as it can improve learning and memory in animal models.
Propriétés
IUPAC Name |
8-(4-butylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-2-3-4-15-5-7-16(8-6-15)23(19,20)18-11-9-17(10-12-18)21-13-14-22-17/h5-8H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGPOJFZADDQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B4423695.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423711.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4423732.png)
